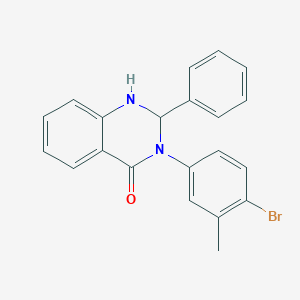![molecular formula C22H23ClN2O2S B298685 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole](/img/structure/B298685.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is a synthetic compound that has been extensively studied for its potential scientific research applications. It is a member of the indole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole in lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect.
Métodos De Síntesis
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole involves the reaction of 4-chloro-3-methylphenol with 2-chloroethyl morpholine in the presence of potassium carbonate. The resulting intermediate is then reacted with 1H-indole-3-carboxylic acid in the presence of thionyl chloride and morpholine to yield the final product.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole |
|---|---|
Fórmula molecular |
C22H23ClN2O2S |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-14-17(6-7-20(16)23)27-13-10-25-15-19(18-4-2-3-5-21(18)25)22(28)24-8-11-26-12-9-24/h2-7,14-15H,8-13H2,1H3 |
Clave InChI |
TWPMHTBKJPNXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)
